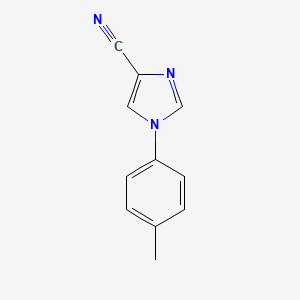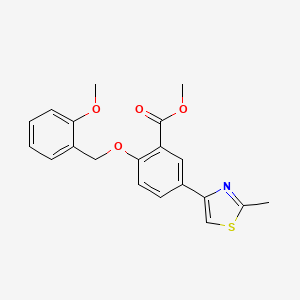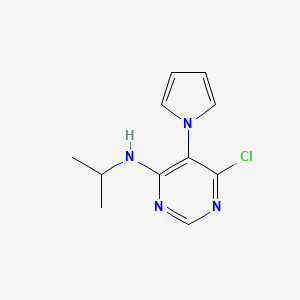![molecular formula C8H5Cl3N2O3S B11788316 3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)
3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with appropriate heterocyclic carbonitriles. The reaction is carried out in pyridine with the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediates formed during the reaction are cyclized to yield the desired thiadiazine dioxides.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiadiazine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted thiadiazine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound acts as an ATP-sensitive potassium channel opener, inhibiting insulin release from pancreatic beta cells . It also modulates AMPA receptors, contributing to its neuroprotective effects. Additionally, the compound inhibits enzymes such as aldose reductase and xanthine oxidase, which are involved in diabetic complications and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7-Trichloro-3-phenyl-2H-benzo[e][1,2,4]thiadiazine: Similar structure with phenyl substitution, known for its antimicrobial activity.
Benzene, 1,3,5-trichloro-2-methoxy-: Similar methoxy and chlorine substitutions, used in various chemical syntheses.
Uniqueness
3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications. The combination of chlorine and methoxy groups at specific positions on the benzothiadiazine ring contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H5Cl3N2O3S |
|---|---|
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
3,7,8-trichloro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H5Cl3N2O3S/c1-16-4-2-3(9)5(10)7-6(4)12-8(11)13-17(7,14)15/h2H,1H3,(H,12,13) |
Clé InChI |
SWCUDDJYSAJFKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1NC(=NS2(=O)=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)








![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)



